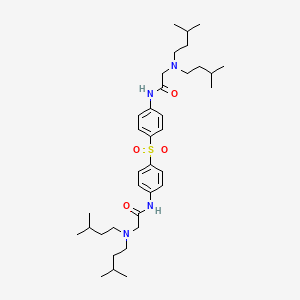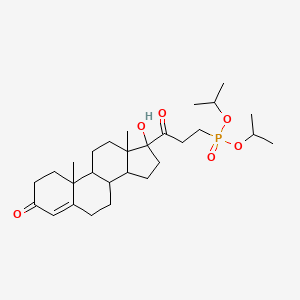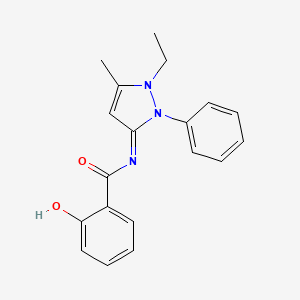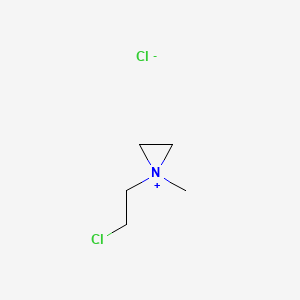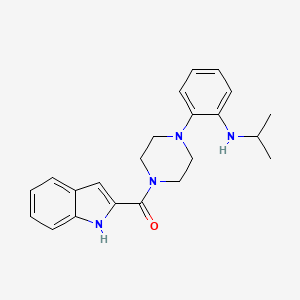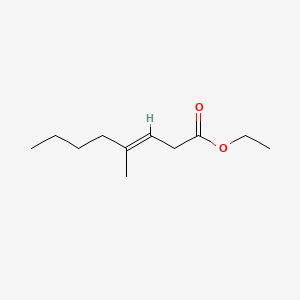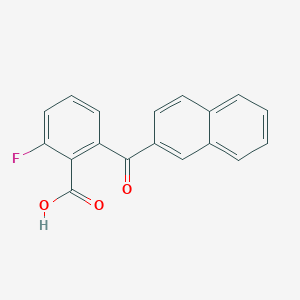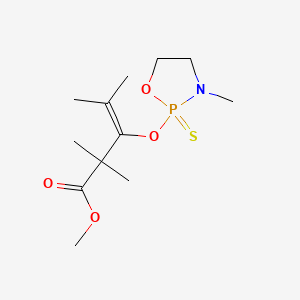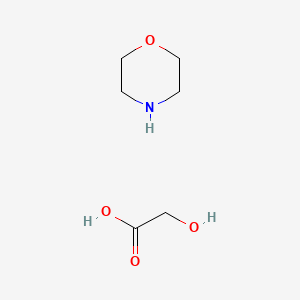
(1,4-Diaminobutyl)phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Diaminobutylphosphonic acid is an organic compound with the molecular formula C4H13N2O3P. It is characterized by the presence of two amino groups and a phosphonic acid group attached to a butyl chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Diaminobutylphosphonic acid can be synthesized through several methods. One common approach involves the reaction of 1,4-diaminobutane with phosphorous acid under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of 1,4-diaminobutylphosphonic acid often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Diaminobutylphosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to a phosphine oxide.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include phosphonic acid derivatives, phosphine oxides, and substituted amino compounds .
Applications De Recherche Scientifique
1,4-Diaminobutylphosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of polymers, surfactants, and agrochemicals
Mécanisme D'action
The mechanism of action of 1,4-diaminobutylphosphonic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is of particular interest in the development of enzyme inhibitors for therapeutic use. The phosphonic acid group plays a crucial role in binding to the active site of enzymes, thereby blocking their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Diaminobutane: A related compound with similar structural features but lacking the phosphonic acid group.
1,4-Diaminopentylphosphonic acid: Another analog with an additional carbon in the butyl chain.
Phosphonic acid derivatives: Compounds with similar functional groups but different carbon chain lengths
Uniqueness
1,4-Diaminobutylphosphonic acid is unique due to the presence of both amino and phosphonic acid groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
20820-73-9 |
|---|---|
Formule moléculaire |
C4H13N2O3P |
Poids moléculaire |
168.13 g/mol |
Nom IUPAC |
1,4-diaminobutylphosphonic acid |
InChI |
InChI=1S/C4H13N2O3P/c5-3-1-2-4(6)10(7,8)9/h4H,1-3,5-6H2,(H2,7,8,9) |
Clé InChI |
OBJPQOZOSRAWEO-UHFFFAOYSA-N |
SMILES canonique |
C(CC(N)P(=O)(O)O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


